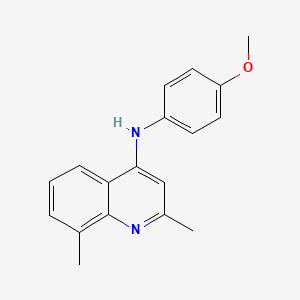

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine

説明

N-(4-メトキシフェニル)-2,8-ジメチルキノリン-4-アミンは、キノリン誘導体の一種である有機化合物です。この化合物は、メトキシフェニル基と2つのメチル基で置換されたキノリンコアの存在を特徴としています。

特性

分子式 |

C18H18N2O |

|---|---|

分子量 |

278.3 g/mol |

IUPAC名 |

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C18H18N2O/c1-12-5-4-6-16-17(11-13(2)19-18(12)16)20-14-7-9-15(21-3)10-8-14/h4-11H,1-3H3,(H,19,20) |

InChIキー |

WFHRDMKXEBIHLO-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)OC |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

N-(4-メトキシフェニル)-2,8-ジメチルキノリン-4-アミンの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つは、酸性条件下で4-メトキシアニリンと2,8-ジメチルキノリン-4-カルバルデヒドを縮合させることです。 反応は通常、p-トルエンスルホン酸などの触媒の存在下で行われ、その後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業生産方法

この化合物の工業生産には、同様の合成ルートが用いられますが、より大規模に行われます。連続フロー反応器と自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。 さらに、工業的な方法では、最終生成物の純度を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれる場合があります .

化学反応の分析

科学研究への応用

N-(4-メトキシフェニル)-2,8-ジメチルキノリン-4-アミンは、科学研究においてさまざまな用途があります。

化学: より複雑な有機分子の合成における構成要素として、および配位化学における配位子として使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。

科学的研究の応用

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

作用機序

N-(4-メトキシフェニル)-2,8-ジメチルキノリン-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。特定の酵素の活性部位に結合し、その触媒活性を阻害することが示されています。さらに、この化合物は細胞シグナル伝達経路を妨害し、癌細胞のアポトーシスにつながる可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .

類似化合物との比較

類似化合物

N-(4-メトキシフェニル)-2-(4-(3-オキソ-3-フェニルプロプ-1-エン-1-イル)フェノキシ)アセトアミド: 類似の構造的特徴を持つが、官能基が異なる誘導体。

N-(4-メトキシフェニル)-2-ジメチルキナゾリン-4-アミン: 抗癌作用の可能性を持つ別のキノリン誘導体.

独自性

N-(4-メトキシフェニル)-2,8-ジメチルキノリン-4-アミンは、キノリンコアにおけるメトキシフェニル基と2つのメチル基のユニークな組み合わせにより際立っています。 この特定の置換パターンは、さまざまな研究用途に役立つ、独特の化学的および生物学的特性を与えています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。